molecular formula C6H4Cl2FNO2S B1410178 3,5-Dichloro-2-fluorobenzenesulfonamide CAS No. 1806302-27-1

3,5-Dichloro-2-fluorobenzenesulfonamide

Cat. No. B1410178
CAS RN: 1806302-27-1
M. Wt: 244.07 g/mol
InChI Key: FKBILRLXBXRIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4Cl2FNO2S . It has a molecular weight of 244.07 g/mol . This compound is in solid form .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a sulfonamide group . The exact spatial arrangement of these atoms could be determined using techniques such as X-ray crystallography, but such data is not available in the sources I found.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the sources I found.

Scientific Research Applications

Asymmetric Synthesis

Asymmetric synthesis is a critical area in organic chemistry, focusing on creating chiral molecules. A notable application is the enantiodivergent electrophilic fluorination using cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI) as the key reaction. This method has enabled the synthesis of enantiomerically pure compounds, demonstrating the utility of fluorobenzenesulfonamide derivatives in synthesizing chiral molecules with high enantioselectivity (Yamamoto et al., 2011).

Enzyme Inhibition Studies

Fluorobenzenesulfonamide derivatives have been extensively studied for their interaction with enzymes such as human carbonic anhydrases. These studies employ fluorine NMR to examine the complexes formed by these compounds with carbonic anhydrase isozymes, revealing insights into inhibitor binding and the structural basis of enzyme inhibition (Dugad et al., 1989). Such research provides foundational knowledge for designing more effective enzyme inhibitors.

Material Science

In the field of materials science, sulfonamide compounds, including those fluorinated, are investigated for their corrosion inhibition properties on metals. Quantum chemical calculations and molecular dynamics simulations have been used to explore the adsorption and corrosion inhibition properties of these compounds, offering insights into their potential applications in protecting metals from corrosion (Kaya et al., 2016).

Anticancer Research

Research into the anticancer effects of dibenzensulfonamides has highlighted their potential in inducing apoptosis and autophagy pathways. These compounds have been synthesized and tested for their cytotoxicities towards various tumor cell lines, showing promise as new anticancer drug candidates. The investigation into their carbonic anhydrase inhibitory effects further contributes to understanding their mechanism of action (Gul et al., 2018).

Electrophilic Fluorination

The development of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a sterically demanding electrophilic fluorinating reagent showcases the ongoing innovation in fluorination chemistry. This reagent improves the enantioselectivity of the products in fluorination reactions, demonstrating the versatility of fluorobenzenesulfonamide derivatives in synthetic chemistry (Yasui et al., 2011).

properties

IUPAC Name

3,5-dichloro-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO2S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBILRLXBXRIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)N)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-2-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-2-fluorobenzenesulfonamide
Reactant of Route 3
3,5-Dichloro-2-fluorobenzenesulfonamide
Reactant of Route 4
3,5-Dichloro-2-fluorobenzenesulfonamide
Reactant of Route 5
3,5-Dichloro-2-fluorobenzenesulfonamide
Reactant of Route 6
3,5-Dichloro-2-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.